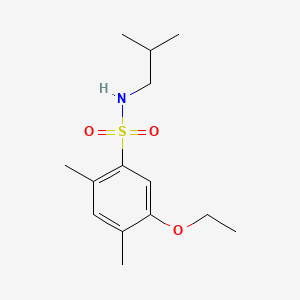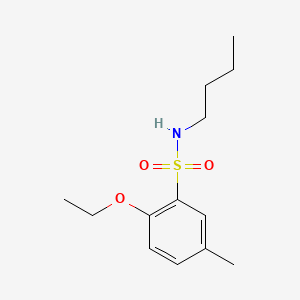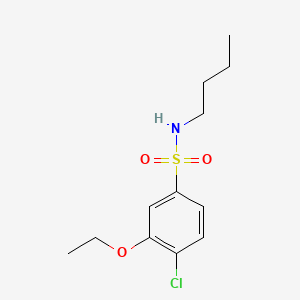
Pyridine-4-BoronicAcid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-4-Boronic Acid, also known as 4-Pyridylboronic Acid, is an organic compound with the molecular formula C5H6BNO2. It is a derivative of pyridine, where a boronic acid group is attached to the fourth position of the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyridine-4-Boronic Acid can be synthesized through several methods:
Halogen-Metal Exchange and Borylation:
Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM): This approach uses a metal to replace a hydrogen atom on the pyridine ring, which is then followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method involves the coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to directly borylate the pyridine ring.
[4+2] Cycloadditions: This method involves the cycloaddition of pyridine derivatives with boron-containing reagents.
Industrial Production Methods: Industrial production of Pyridine-4-Boronic Acid typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: Pyridine-4-Boronic Acid is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Amidation and Esterification: It can act as a catalyst in amidation and esterification reactions, particularly in the synthesis of peptides and proteins
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Carboxylic Acids and Amines: Used in amidation reactions.
Alcohols and Acids: Used in esterification reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Amides and Esters: Formed through amidation and esterification reactions
Aplicaciones Científicas De Investigación
Pyridine-4-Boronic Acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Medicinal Chemistry: Used in the synthesis of HIV-1 protease inhibitors and potential cancer therapeutics.
Material Science: Used in the development of polymers and optoelectronic materials.
Biological Research: Used as a catalyst in the synthesis of peptides and proteins.
Mecanismo De Acción
The mechanism of action of Pyridine-4-Boronic Acid involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The acidity of the boronic acid group and the basicity of the pyridine nitrogen allow it to function as a pH-responsive linker, enabling the manipulation of crystal assembly and disassembly under acidic conditions .
Comparación Con Compuestos Similares
3-Pyridinylboronic Acid: Similar in structure but with the boronic acid group attached to the third position of the pyridine ring.
2-Pyridinylboronic Acid: Similar in structure but with the boronic acid group attached to the second position of the pyridine ring.
Phenylboronic Acid: Contains a phenyl ring instead of a pyridine ring.
Uniqueness: Pyridine-4-Boronic Acid is unique due to its position-specific boronic acid group, which provides distinct reactivity and selectivity in cross-coupling reactions. Its ability to act as a pH-responsive linker and catalyst in various organic reactions further distinguishes it from other boronic acids .
Propiedades
Número CAS |
1692-25-5 |
|---|---|
Fórmula molecular |
C15H13N3S |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











